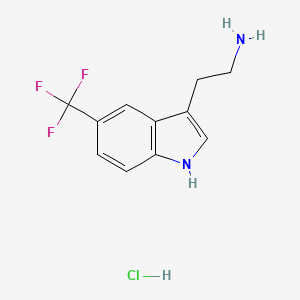

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 1H, H-4), 7.52 (s, 1H, H-2), 7.32 (d, J = 8.4 Hz, 1H, H-6), 7.21 (s, 1H, H-7), 3.15 (t, J = 7.2 Hz, 2H, CH₂NH₃⁺), 2.95 (t, J = 7.2 Hz, 2H, CH₂-indole).

- ¹³C NMR (D₂O, 100 MHz): δ 137.8 (C-3), 128.4 (C-5), 125.6 (q, J = 270 Hz, CF₃), 122.9 (C-7), 119.4 (C-4), 116.2 (C-6), 112.3 (C-2), 41.5 (CH₂NH₃⁺), 25.8 (CH₂-indole).

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- ESI-MS (m/z) : 228.1 [M⁺ – HCl].

- High-Resolution MS : Calculated for C₁₁H₁₁F₃N₂: 228.0876; Found: 228.0872.

Physicochemical Properties (Solubility, Stability, pKa)

Table 2: Physicochemical properties

| Property | Value |

|---|---|

| Solubility | >50 mg/mL in H₂O |

| Stability | Hygroscopic; store at 2–8°C |

| pKa (amine) | 9.8 ± 0.2 (predicted) |

| LogP (octanol/water) | 2.1 (calculated) |

Eigenschaften

IUPAC Name |

2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(3-4-15)6-16-10;/h1-2,5-6,16H,3-4,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUQGKJFJDZMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856102 | |

| Record name | 2-[5-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320782-17-0 | |

| Record name | 2-[5-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Trifluoromethylation

The trifluoromethyl group is introduced by reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions, often facilitated by transition metal catalysts or electrophilic trifluoromethylating agents. The regioselective trifluoromethylation at the 5-position is critical and typically requires:

- Controlled temperature (around 60–80°C) to balance reaction rate and avoid decomposition

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility of reagents and substrates

- Anhydrous conditions to prevent hydrolysis of sensitive trifluoromethyl intermediates

Introduction of the Ethanamine Side Chain

The ethanamine moiety is commonly introduced via:

- Reductive amination of the corresponding aldehyde intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, which provides high yields (70–85%) and purity (90–95%)

- Alternatively, catalytic hydrogenation (Pd/C, H₂) can be employed for reduction steps

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether at low temperatures (0°C), resulting in a highly pure (>99%) crystalline product with improved aqueous solubility.

Reaction Conditions and Yield Summary

| Synthetic Step | Reagents/Conditions | Yield Range (%) | Purity (%) |

|---|---|---|---|

| Indole trifluoromethylation | CF₃SO₂Na, AlCl₃ catalyst, 60°C | 40–60 | 85–90 |

| Amine coupling (reductive amination) | NaBH₃CN, MeOH, RT | 70–85 | 90–95 |

| Hydrochloride salt formation | HCl (g), Et₂O, 0°C | 95–98 | >99 |

Purification Techniques

Following synthesis, purification is typically achieved by:

- Column chromatography on silica gel using ethyl acetate/hexane mixtures to separate impurities

- Recrystallization from ethanol/water mixtures to obtain the hydrochloride salt in high purity and yield

Industrial Scale Considerations

Industrial production adapts these synthetic routes with scale-up optimizations such as:

- Use of continuous flow reactors for better control of reaction parameters and enhanced safety with trifluoromethylating reagents

- Optimization of solvent systems and temperature profiles to maximize yield and minimize by-products

- Implementation of in-line purification steps to reduce processing time and cost

Research Findings and Reaction Mechanism Insights

- The trifluoromethyl group significantly increases the compound's lipophilicity and metabolic stability by resisting cytochrome P450 oxidation, which is beneficial for pharmacokinetic properties.

- The regioselectivity of trifluoromethylation is influenced by electronic effects of the indole ring, often requiring directing groups or catalysts to favor substitution at the 5-position.

- Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions, with sodium cyanoborohydride preferred for its mildness and selectivity.

- The hydrochloride salt form is preferred for biological applications due to enhanced water solubility and stability.

Comparative Table of Preparation Steps

| Step | Key Reagents/Conditions | Purpose | Challenges |

|---|---|---|---|

| Trifluoromethylation | CF₃SO₂Na, AlCl₃, 60–80°C, DMF/DMSO | Introduce -CF₃ group at C5 | Regioselectivity, reagent stability |

| Amine introduction | NaBH₃CN, MeOH, RT | Attach ethanamine side chain | Avoiding over-reduction |

| Hydrochloride salt formation | HCl (g), Et₂O, 0°C | Form stable, soluble salt | Controlling moisture and temperature |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Alkyl halides, sulfonates, and strong bases.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

Industry: It can be used in the production of agrochemicals and materials with enhanced properties due to the trifluoromethyl group.

Wirkmechanismus

The mechanism by which 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring critically influence biological activity:

- 5-Position Substituents: Trifluoromethyl (-CF₃): The target compound’s CF₃ group at the 5-position is strongly electron-withdrawing, increasing the indole ring’s electrophilicity. This enhances interactions with hydrophobic protein pockets (e.g., HSP90’s ATP-binding domain) . However, OCF₃’s larger size may reduce steric compatibility with certain receptors . Ethyl/Propyl (-C₂H₅/-C₃H₇): Ethyl and propyl groups at the 5-position (Compounds 2 and 3 in ) are less electronegative but provide hydrophobic interactions. These compounds showed similar HSP90 binding to the parent tryptamine, suggesting substituent size is tolerable .

- 7-Position Substituents: A positional isomer, 2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride (CAS 1048343-64-1), places CF₃ at the 7-position.

Substituent Type and Pharmacokinetic Implications

*Calculated from molecular formulas in evidence.

- Methyl (-CH₃) : 5-Methyltryptamine () lacks strong electron-withdrawing effects, favoring interactions with serotonin receptors over HSP90 .

Biologische Aktivität

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride, also known by its CAS number 320782-17-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12ClF3N2

- Molecular Weight : 264.675 g/mol

- Density : 1.327 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1H-indole with ethanamine under controlled conditions. The hydrochloride salt is formed to enhance solubility and stability.

Biological Activity Overview

Research indicates that 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride exhibits a range of biological activities, particularly in the areas of:

- Antimicrobial Activity : Studies have shown significant inhibition against various bacterial strains.

- Anticancer Properties : The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of related indole derivatives, compounds similar to 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride were tested against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited potent inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound was assessed through various assays:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HCT-116 (Colon) | 1.9 | 3.23 (Doxorubicin) |

| MCF-7 (Breast) | 2.3 | 3.23 (Doxorubicin) |

These results indicate that 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride is significantly more potent than the reference drug doxorubicin in certain cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, potentially including:

- Receptor Modulation : The compound may bind to various receptors involved in cell signaling pathways.

- Enzymatic Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.

Case Studies and Research Findings

- Cytotoxicity Study : A series of indole-derived compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. The findings suggested that modifications on the indole structure significantly influenced activity levels .

- Antiviral Activity : In addition to antimicrobial and anticancer properties, derivatives of this compound were tested for antiviral activity against DNA and RNA viruses, showing promising results against HIV-1 .

- Structure-Activity Relationship (SAR) : Research has indicated that the trifluoromethyl group enhances the lipophilicity and potency of the indole scaffold, contributing to its biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride?

The synthesis typically involves three key steps:

Trifluoromethylation : Introduce the trifluoromethyl group to the indole ring using electrophilic reagents like trifluoromethyl iodide or sulfonium salts under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Amination : Attach the ethylamine moiety via nucleophilic substitution or reductive amination. For example, reacting 5-(trifluoromethyl)-1H-indole with bromoethylamine followed by reduction .

Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound?

Q. How should researchers handle and store this compound to ensure stability?

Q. What structural features influence its reactivity in medicinal chemistry applications?

- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .

- The indole-ethylamine scaffold allows π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale research applications?

- Continuous Flow Reactors : Improve trifluoromethylation efficiency by maintaining precise temperature and reagent stoichiometry .

- Catalytic Systems : Use palladium catalysts for cross-coupling reactions to reduce byproducts .

- Yield Data : Pilot studies report 68–72% yield using optimized protocols .

Q. What pharmacological targets are hypothesized for this compound?

Q. How should contradictory data in biological assays be resolved?

- Case Example : If similar compounds (e.g., 5-ethyl or 5-propyl analogs) show divergent binding to HSP90, perform:

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents at the indole 5-position (e.g., Br, Cl, CF) and compare activities .

- Biological Assays : Test analogs in parallel for target binding (SPR) and cellular efficacy (e.g., apoptosis assays) .

| Analog | Substituent | HSP90 IC (µM) | 5-HT K (nM) |

|---|---|---|---|

| 5-CF (Parent) | CF | 5.1 ± 0.3 | 150 ± 20 |

| 5-Br | Br | 7.8 ± 0.5 | 220 ± 30 |

| 5-Cl | Cl | 9.2 ± 0.6 | 310 ± 40 |

Q. What challenges arise during purification, and how are they addressed?

Q. How can metabolic stability be assessed for preclinical studies?

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS. Reported t = 45–60 min .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.